molecular formula C32H52O2 B3026008 Euphol acetate CAS No. 13879-04-4

Euphol acetate

Cat. No.: B3026008
CAS No.: 13879-04-4
M. Wt: 468.8 g/mol
InChI Key: BQPPJGMMIYJVBR-KMDRULEYSA-N
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Description

Euphol acetate is a euphane-type triterpene alcohol acetate, structurally similar to cholesterol. It is derived from the sap of the medicinal plant Euphorbia tirucalli. This compound has a molecular formula of C32H52O2 and a molecular weight of 468.75 g/mol . This compound is known for its wide range of pharmacological properties, including anti-inflammatory and anti-cancer effects .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Euphol acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to suppress TGF-β signaling by inducing TGF-β receptor movement into lipid-raft microdomains and degrading TGF-β receptors . This compound also inhibits the activity of monoacylglycerol lipase (MGL) through a reversible mechanism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exerts cytotoxic effects on cancer cell lines, reducing both proliferation and cell motility . This compound also influences cell function by activating autophagy-associated cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It induces the movement of TGF-β receptors into lipid-raft microdomains, leading to the degradation of these receptors . This results in the suppression of TGF-β signaling . This compound also activates autophagy-associated cell death, which contributes to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have concentration-dependent cytotoxic effects on cancer cell lines . The expression of the autophagy-associated protein LC3-II and acidic vesicular organelle formation were markedly increased over time, with Bafilomycin A1 potentiating cytotoxicity .

Metabolic Pathways

It is known to inhibit the activity of MGL, suggesting that it may interact with lipid metabolism pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Euphol acetate can be synthesized through the reaction of euphol with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the acetylation process . The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation.

Industrial Production Methods

The industrial production of this compound involves the extraction of euphol from Euphorbia tirucalli, followed by its acetylation. The extraction process includes alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography to obtain a pure euphol product . The purified euphol is then reacted with acetic anhydride under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Euphol acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound back to euphol.

    Substitution: Substitution reactions can occur at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of euphol.

    Substitution: Formation of various esters depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Euphol acetate is compared with other similar compounds, such as:

This compound is unique due to its specific acetylation, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications.

Biological Activity

Euphol acetate, a triterpene derived from the latex of various Euphorbia species, has garnered interest due to its potential biological activities. Although research specifically focusing on this compound is limited, studies on its parent compound, euphol, provide valuable insights into its biological properties.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC₃₂H₅₂O₂
Molecular Weight484.73 g/mol

Anti-Cancer Activity

Research indicates that euphol exhibits significant anti-cancer properties. A comprehensive study evaluated euphol's cytotoxic effects across 73 human cancer cell lines representing 15 tumor types. The findings revealed an IC₅₀ range from 1.41 µM to 38.89 µM , with particularly potent effects observed in:

  • Esophageal Squamous Cell Carcinoma : IC₅₀ = 11.08 µM
  • Pancreatic Carcinoma : IC₅₀ = 6.84 µM
  • Other cancers affected include prostate, melanoma, and colon cancer .

Euphol not only inhibited cell proliferation but also reduced motility and colony formation in pancreatic cancer cells. Notably, it demonstrated synergistic effects when combined with standard chemotherapeutic agents like gemcitabine and paclitaxel, suggesting its potential as an adjunct therapy in oncology .

Anti-Inflammatory Properties

Euphol is reported to possess anti-inflammatory properties. Studies have shown that it can inhibit tumor promotion in skin models and reduce inflammation in various experimental setups. For instance, euphol's action on the PKC/ERK1/2 signaling pathway has been linked to its anti-inflammatory effects in mouse models of skin inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate) .

The mechanisms through which euphol exerts its biological effects include:

  • Cell Cycle Arrest : Euphol treatment has been shown to cause cell cycle arrest at the G1 phase in breast cancer cells, leading to decreased cell viability .
  • Inhibition of Proliferation : Euphol significantly reduces the proliferation rates of various cancer cell lines by inducing apoptosis and inhibiting essential signaling pathways .
  • Synergistic Effects : The combination of euphol with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines .

Case Studies

Several case studies highlight the therapeutic potential of euphol:

  • Breast Cancer Study : Euphol was found to arrest breast cancer cells at the G1 phase, demonstrating a clear reduction in cell viability over time .
  • Pancreatic Cancer Research : In vitro studies indicated that euphol effectively inhibited pancreatic cancer cell growth and showed promise for use in combination therapies .

Properties

IUPAC Name

[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPPJGMMIYJVBR-KMDRULEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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